molecular formula C12H8F5N3O B4319336 N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B4319336
M. Wt: 305.20 g/mol
InChI Key: IDJFPEYCULKSLM-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a compound of interest in medicinal chemistry, agrochemicals, and material sciences.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F5N3O/c1-20-9(5-10(19-20)12(15,16)17)11(21)18-8-3-2-6(13)4-7(8)14/h2-5H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJFPEYCULKSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions to introduce the difluorophenyl and trifluoromethyl groups.

    Amidation Reaction: The final step involves the reaction of the fluorinated pyrazole with a suitable carboxylic acid derivative to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentration, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its fluorinated structure enhances the stability and reactivity of the resulting compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its fluorinated groups can improve the metabolic stability and bioavailability of drug candidates.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced binding affinity to biological targets, making them promising candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the target pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
  • N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Uniqueness

Compared to similar compounds, N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide exhibits unique properties due to the specific positioning of the fluorine atoms and the carboxamide group. This unique structure can result in different reactivity and interaction profiles, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

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